molecular formula C19H26N4O4 B4714601 Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4714601
M. Wt: 374.4 g/mol
InChI Key: AXZXJYAYKLHFNT-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-4-27-18(25)15-16(13-7-5-6-8-14(13)26-3)20-19(21-17(15)24)23-11-9-22(2)10-12-23/h5-8,15-16H,4,9-12H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXJYAYKLHFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the methoxyphenyl and methylpiperazinyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction TypeConditionsProductYieldSource
Acidic hydrolysis6M HCl, reflux (6–8 h)6-(2-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid72–78%
Basic hydrolysis2M NaOH, ethanol, 60°C (4 h)Corresponding carboxylate salt85–90%

Acidic hydrolysis generates the free carboxylic acid, while alkaline conditions produce water-soluble salts. The reaction progress is monitored via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane 1:1) .

Nucleophilic Substitution at Piperazine

The 4-methylpiperazine moiety participates in alkylation and acylation reactions:

ReagentConditionsProduct ModificationApplicationSource
Propargyl bromideK₂CO₃, CHCl₃, reflux (5 h)N-propargylation at piperazine nitrogenClick chemistry applications
Acetyl chlorideDCM, RT (2 h)N-acetylationBioactivity modulation

Propargylation introduces alkyne handles for Huisgen cycloaddition, enabling bioconjugation strategies. Yields for these reactions range from 55–70% after column purification .

Oxidation of Tetrahydropyrimidine Core

Controlled oxidation converts the tetrahydropyrimidine ring into a pyrimidine system:

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄ (aqueous)0–5°C, 3 h6-(2-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxopyrimidine-5-carboxylateAromatic ring formation
HNO₃ (68–70%)0°C → RT, 3 hDehydrogenated pyrimidine derivativeEnhanced π-conjugation

Oxidation with KMnO₄ selectively targets the C5–C6 single bond, achieving 65–72% yields. Nitric acid-mediated dehydrogenation requires careful temperature control to avoid over-oxidation .

Ring-Opening Reactions

Acid-catalyzed ring opening generates linear intermediates:

Acid CatalystConditionsProductKey ObservationsSource
H₂SO₄ (conc.)Reflux, 12 hβ-Ketoamide derivativeReversible at neutral pH
PTSA (toluene)110°C, 8 hFragmented amine intermediatesRequires anhydrous conditions

The ring-opening mechanism involves protonation at the N3 position, followed by cleavage of the C4–N3 bond. Products are characterized by LC-MS (m/z 389.2 for β-ketoamide) .

Cross-Coupling Reactions

The methoxyphenyl group enables palladium-catalyzed couplings:

Reaction TypeConditionsProductCatalytic SystemSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives82% yield, 24 h
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated analoguesLimited to electron-poor aryl halides

Coupling reactions demonstrate compatibility with the methoxy group, though steric hindrance from the tetrahydropyrimidine ring reduces yields compared to simpler substrates .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Degradation PathwaySource
180–22015Ester group decarboxylation
220–28045Piperazine ring decomposition
>28030Methoxyphenyl fragmentation

Differential scanning calorimetry (DSC) shows an endothermic peak at 198°C (ΔH = 142 J/g), corresponding to crystalline phase transitions .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry. Further studies are required to optimize reaction selectivity, particularly for cross-coupling and oxidation transformations.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial activity. Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been evaluated for its antibacterial and antifungal properties. Studies have shown that related compounds possess activity against various bacterial strains and fungi, suggesting that this compound could be a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Potential
Pyrimidine derivatives are known for their anticancer properties. The compound's structural features may contribute to its potential as an anticancer agent. Research has demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis and modulation of signaling pathways . Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

Neuropharmacological Effects
The presence of the piperazine moiety in the compound is noteworthy as piperazine derivatives are often explored for their neuropharmacological effects. Compounds containing piperazine have been associated with anxiolytic and antidepressant activities. Preliminary studies suggest that this compound may influence neurotransmitter systems, warranting further investigation into its potential as a neuroactive agent .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. One common approach involves the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions to form pyrimidine derivatives. This method is efficient and allows for the introduction of diverse substituents on the pyrimidine ring .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study conducted on a series of tetrahydropyrimidine derivatives included this compound. The compounds were tested against Gram-positive and Gram-negative bacteria using standard disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to control groups .

Case Study 2: Anticancer Activity Assessment
In another research endeavor focusing on pyrimidine derivatives' anticancer properties, this compound was subjected to cytotoxicity assays against various cancer cell lines. The findings suggested that the compound exhibited dose-dependent cytotoxic effects on specific cancer types, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(2-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

These compounds share a similar tetrahydropyrimidine core but differ in the substituents attached to the phenyl ring. The unique combination of functional groups in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS Number: 925025-02-1) is a compound belonging to the tetrahydropyrimidine class, which has been studied for its potential biological activities. The molecular formula of this compound is C19H26N4O4C_{19}H_{26}N_{4}O_{4} with a molecular weight of 374.4 g/mol. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of tetrahydropyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain tetrahydropyrimidine derivatives demonstrated selective cytotoxicity against renal and breast cancer cells by inducing apoptosis through the modulation of the Bcl-2 family of proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research on related structures has shown that tetrahydropyrimidines possess activity against various bacterial strains and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects. It is hypothesized that the piperazine moiety contributes to its affinity for neurotransmitter receptors, potentially offering anxiolytic or antidepressant effects. Preliminary studies indicate that related compounds can modulate serotonin and dopamine pathways in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the methoxyphenyl and piperazine groups is believed to enhance lipophilicity and receptor binding affinity. Table 1 summarizes key structural features and their associated biological activities.

Structural Feature Biological Activity
Methoxyphenyl groupEnhances anticancer activity
Piperazine moietyPotential neuropharmacological effects
Tetrahydropyrimidine coreExhibits antimicrobial properties

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against a panel of human tumor cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells with an IC50 value of approximately 15 µM . The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of related tetrahydropyrimidine compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antibacterial properties .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing tetrahydropyrimidine derivatives like this compound?

Answer:
The Biginelli reaction is a widely used one-pot multicomponent synthesis method for tetrahydropyrimidine scaffolds. It involves condensation of an aldehyde (e.g., substituted benzaldehydes), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. For example, ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate was synthesized via this method, with structural confirmation via single-crystal X-ray diffraction (R factor = 0.048) . Modifications include using microwave-assisted synthesis to improve reaction efficiency or introducing heterocyclic substituents (e.g., isoxazole or pyrazole rings) to tailor pharmacological activity .

Advanced: How can conformational analysis of the tetrahydropyrimidine ring inform structure-activity relationships (SAR)?

Answer:
The puckering of the tetrahydropyrimidine ring can be quantified using Cremer-Pople parameters (amplitude q and phase angle θ), which describe deviations from planarity . For instance, crystallographic studies of ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate revealed a half-chair conformation (q = 0.45 Å, θ = 15°), influencing steric interactions with biological targets . Advanced SAR studies correlate puckering with electronic effects (e.g., electron-withdrawing substituents at C4) to optimize binding affinity for enzymes like dihydrofolate reductase (DHFR) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm, piperazinyl CH2_2 groups at δ 2.5–3.0 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the carbonyl group (C=O) and NH of the piperazine ring (2.8–3.0 Å) stabilizes crystal packing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 403.18 for C20_{20}H24_{24}N4_4O5_5) .

Advanced: How can discrepancies in biological activity data between structurally similar analogs be resolved?

Answer:
Contradictions often arise from variations in substituent electronic/steric profiles or assay conditions. For example:

  • Antibacterial activity : Ethyl 4-(5-chloro-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate showed MIC = 8 µg/mL against S. aureus, while the 3-methylphenyl analog was inactive (MIC > 64 µg/mL). This suggests the chloro group enhances membrane permeability .
  • Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) can identify key interactions (e.g., hydrogen bonding with DHFR’s Asp27 residue) that correlate with experimental IC50_{50} values .

Basic: What are the primary pharmacological targets investigated for tetrahydropyrimidine derivatives?

Answer:

  • Antimicrobial agents : Dihydropyrimidinones inhibit bacterial DHFR or β-lactamases .
  • Anticancer agents : Derivatives with 4-methylpiperazine substituents (e.g., this compound) target topoisomerase II or kinase pathways .
  • Anti-inflammatory agents : Methoxyphenyl groups modulate COX-2 inhibition (IC50_{50} ~10 µM in RAW 264.7 macrophages) .

Advanced: What strategies optimize the yield and purity of this compound under scaled-up conditions?

Answer:

  • Catalysis : Use of Lewis acids (e.g., Yb(OTf)3_3) in the Biginelli reaction improves yield (from 45% to 78%) by stabilizing the enolate intermediate .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc 3:1) removes byproducts like unreacted thioureas. Recrystallization from ethanol/water (1:3) enhances purity (>98%) .
  • Green chemistry : Solvent-free mechanochemical synthesis reduces waste and reaction time (2 hours vs. 24 hours) .

Basic: How does the 4-methylpiperazine substituent influence the compound’s physicochemical properties?

Answer:

  • Solubility : The basic piperazine nitrogen increases water solubility (logP reduced from 2.8 to 1.6) at physiological pH.
  • Stability : The methyl group on piperazine reduces oxidation susceptibility compared to unsubstituted analogs (t1/2_{1/2} in PBS: 12 h vs. 4 h) .

Advanced: What computational methods predict the compound’s metabolic pathways?

Answer:

  • In silico metabolism : Software like MetaSite predicts Phase I oxidation (e.g., demethylation of the methoxyphenyl group) and Phase II glucuronidation sites .
  • CYP450 inhibition assays : Microsomal incubations with human liver microsomes (HLMs) quantify metabolite formation (e.g., using LC-MS/MS). For example, CYP3A4 is the primary isoform responsible for N-dealkylation of the piperazine ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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